3-Bromo-4,7-dichloro-6-iodo-quinoline chemical structure and properties
3-Bromo-4,7-dichloro-6-iodo-quinoline chemical structure and properties
An In-depth Technical Guide to 3-Bromo-4,7-dichloro-6-iodo-quinoline for Advanced Research
This guide provides a comprehensive technical overview of 3-Bromo-4,7-dichloro-6-iodo-quinoline, a polysubstituted heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, a plausible synthetic pathway, reactivity, and prospective applications of this unique molecular scaffold.
Introduction: The Quinoline Scaffold and the Power of Halogenation
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] From the historical antimalarial quinine to modern anticancer agents, the quinoline scaffold offers a versatile platform for drug design.[1][2] The strategic placement of substituents on this heterocyclic core is a key determinant of biological activity.
Halogenation, in particular, is a powerful tool for modulating a molecule's physicochemical properties. The introduction of halogen atoms can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] The subject of this guide, 3-Bromo-4,7-dichloro-6-iodo-quinoline, represents a fascinating case study in polyhalogenation, offering multiple points for further chemical modification and a complex electronic profile that suggests a wide range of potential applications.
Molecular Structure and Physicochemical Properties
The unique arrangement of four halogen atoms on the quinoline core endows 3-Bromo-4,7-dichloro-6-iodo-quinoline with distinct chemical characteristics. Understanding these properties is fundamental to predicting its behavior in both chemical reactions and biological systems.
Caption: Structure of 3-Bromo-4,7-dichloro-6-iodo-quinoline.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-bromo-4,7-dichloro-6-iodoquinoline | [] |
| CAS Number | 1032816-46-8 | [] |
| Molecular Formula | C₉H₃BrCl₂IN | [] |
| Molecular Weight | 402.84 g/mol | [] |
| SMILES | C1=C2C(=CC(=C1I)Cl)N=CC(=C2Cl)Br | [] |
| InChI Key | UAJBVDCDVFZYIR-UHFFFAOYSA-N | [] |
| Purity | 95% (as commercially available) | [] |
| Melting Point | Data not publicly available | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred |
| XLogP3 | ~5.5-6.5 (Estimated) | Inferred from related structures[5][6] |
Proposed Synthesis and Characterization
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4,7-Dichloroquinoline
The synthesis of the 4,7-dichloroquinoline core is a well-established process, often starting from 3-chloroaniline.[7] This typically involves a Gould-Jacobs reaction with diethyl 2-(ethoxymethylene)malonate or a similar precursor, followed by cyclization at high temperature and subsequent chlorination with an agent like phosphorus oxychloride (POCl₃).
Step 2: Iodination at the C6-Position
With the 4,7-dichloroquinoline core in hand, the next step is regioselective iodination. The existing chloro substituents are deactivating, but the C6 and C8 positions are the most activated for electrophilic substitution. Iodination of chlorinated aromatic compounds can be achieved using various reagents. A system of iodine and a strong oxidizing agent like iodic acid (HIO₃) in sulfuric acid can facilitate iodination.[8] Due to steric hindrance from the C7-chloro group, iodination is predicted to occur preferentially at the C6 position.
-
Dissolve 4,7-dichloroquinoline in concentrated sulfuric acid under cooling.
-
Add a mixture of iodine (I₂) and iodic acid (HIO₃) portion-wise, maintaining a low temperature.[8]
-
Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and purify by column chromatography to yield 4,7-dichloro-6-iodoquinoline.
Step 3: Bromination at the C3-Position
The final step is the bromination of the pyridine ring. The pyridine nitrogen deactivates the ring towards electrophilic substitution, requiring harsh conditions. However, in a strongly acidic medium, the quinolinium salt is formed, which can direct bromination to the C3 position.[9]
-
Dissolve 4,7-dichloro-6-iodoquinoline in a strong acid, such as concentrated sulfuric acid or trifluoromethanesulfonic acid.[9]
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Heat the reaction mixture as necessary to drive the reaction to completion.
-
Work-up the reaction similarly to the iodination step: pour onto ice, neutralize, extract, and purify.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Three singlets are expected in the aromatic region (δ 7.5-9.0 ppm), corresponding to the protons at C2, C5, and C8. The proton at C2 will likely be the most downfield due to its proximity to the nitrogen atom. |
| ¹³C NMR | Nine distinct signals are expected. The carbon atoms bearing halogens will show characteristic shifts. The C-I bond will likely result in a signal at a higher field compared to the C-Br and C-Cl carbons. |
| IR (cm⁻¹) | Aromatic C-H stretching (~3100-3000), C=C and C=N stretching in the quinoline ring (~1600-1450), and C-Halogen stretching vibrations in the fingerprint region. |
| Mass Spec (EI) | A prominent molecular ion peak (M⁺) at m/z ≈ 403, with a complex isotopic pattern due to the presence of Br and Cl. Characteristic fragmentation would involve the loss of halogen atoms. |
Chemical Reactivity and Derivatization Potential
The true value of 3-Bromo-4,7-dichloro-6-iodo-quinoline for drug development lies in its potential for selective, late-stage functionalization. The four halogen atoms exhibit differential reactivity, enabling a variety of cross-coupling reactions.
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This predictable reactivity allows for the sequential and site-selective introduction of new functional groups.
Caption: Site-selective functionalization based on differential halogen reactivity.
This hierarchical reactivity is a powerful tool for medicinal chemists, allowing for the construction of diverse chemical libraries from a single, advanced intermediate. For instance, a Sonogashira coupling could be performed selectively at the C6-iodo position, followed by a Suzuki coupling at the C3-bromo position under different catalytic conditions. The C4 and C7 chloro-substituents are generally less reactive in cross-coupling but are susceptible to nucleophilic aromatic substitution, particularly the C4 position, which is activated by the ring nitrogen.
Potential Applications in Drug Discovery and Materials Science
Halogenated quinolines are a wellspring of bioactive molecules.[10][11] The extensive halogenation of 3-Bromo-4,7-dichloro-6-iodo-quinoline suggests several promising avenues for research.
-
Anticancer Agents: Many substituted quinolines function as kinase inhibitors by targeting the ATP-binding site of enzymes crucial for cancer cell signaling.[1][3] The multiple halogen atoms on this scaffold can form halogen bonds and other non-covalent interactions within a protein's active site, potentially leading to high-affinity binding and potent inhibition. The core could be a starting point for developing inhibitors of receptor tyrosine kinases (RTKs) or other key oncogenic proteins.[2]
-
Antibacterial and Antiviral Agents: Halogenated quinolines have demonstrated significant activity against drug-resistant bacteria, including the ability to eradicate biofilms.[10][11] The lipophilic nature of this polysubstituted quinoline may enhance its ability to penetrate bacterial cell membranes.
-
Organic Electronics: Polycyclic aromatic and heteroaromatic systems are of interest in the development of organic semiconductors and light-emitting diodes (OLEDs). The multiple reactive handles on this quinoline scaffold allow for its incorporation into larger, conjugated polymer systems, where its electronic properties can be fine-tuned through derivatization.
Conclusion
3-Bromo-4,7-dichloro-6-iodo-quinoline is a highly functionalized heterocyclic compound that, while not extensively studied, holds considerable promise as a versatile building block in both medicinal chemistry and materials science. Its dense halogenation provides a unique electronic and steric profile, and more importantly, offers a platform for sequential, site-selective derivatization. The synthetic route proposed herein, based on established chemical principles, provides a clear path to accessing this valuable intermediate. For researchers in drug discovery, this molecule represents a sophisticated scaffold ripe for exploration in the development of next-generation therapeutics.
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